molecular formula C17H20N2O4 B2745610 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid CAS No. 1050117-37-7

3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid

Cat. No.: B2745610
CAS No.: 1050117-37-7
M. Wt: 316.357
InChI Key: JWRQEUWBQAWTHH-UHFFFAOYSA-N
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Description

3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a cyanocyclohexyl group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid typically involves multiple steps. One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with ethoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid
  • 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid

Comparison: Compared to similar compounds, 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid may exhibit unique properties due to its specific structural configuration. These properties can include differences in reactivity, biological activity, and potential applications. The presence of the cyanocyclohexyl group and the ethoxy linkage can influence the compound’s overall behavior in chemical and biological systems.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12(23-14-7-5-6-13(10-14)16(21)22)15(20)19-17(11-18)8-3-2-4-9-17/h5-7,10,12H,2-4,8-9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRQEUWBQAWTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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